tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate: A Comprehensive Technical Guide on Properties, Handling, and Synthetic Applications
tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate: A Comprehensive Technical Guide on Properties, Handling, and Synthetic Applications
Executive Summary
In modern medicinal chemistry, the shift from flat, sp²-rich molecules to complex, sp³-rich scaffolds has driven the demand for highly specialized building blocks. tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate (CAS: 1784337-93-4) is a conformationally restricted, mono-Boc protected diamine[1]. It serves as a critical intermediate in the synthesis of rigidified drug analogs, offering precise control over spatial geometry, improved pharmacokinetic (PK) profiles, and orthogonal reactivity for complex multi-step syntheses. This whitepaper provides an in-depth analysis of its physical properties, structural causality, and field-proven experimental protocols.
Structural Significance & Mechanistic Insights
The architectural design of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate is not arbitrary; every structural feature serves a distinct mechanistic purpose in drug design[2]:
-
Cyclopentane Scaffold (Conformational Restriction): Flexible linear diamines suffer from high entropic penalties upon binding to target proteins. By embedding the 1,3-diamine motif within a cyclopentane ring, the pharmacophore is pre-organized. This rigidification lowers the entropic cost of target binding, significantly increasing both affinity and kinase/receptor selectivity[2].
-
1-Methyl Substitution (Steric Shielding & Thorpe-Ingold Effect): The addition of a methyl group at the 1-position introduces targeted steric hindrance. Mechanistically, this bulk shields adjacent functional groups from rapid enzymatic degradation (e.g., oxidative deamination by CYPs), thereby enhancing the metabolic half-life of the final drug candidate. Furthermore, it induces the Thorpe-Ingold effect, compressing internal bond angles and stabilizing specific bioactive conformations.
-
Boc Protection (Orthogonal Reactivity): The tert-butyloxycarbonyl (Boc) group provides orthogonal protection[3]. It masks the 1-position amine, allowing the free primary amine at the 3-position to undergo selective functionalization (e.g., amide coupling, reductive amination) without cross-reactivity.
Evolutionary logic of conformationally restricted diamines in drug design.
Physical and Chemical Properties
Understanding the physicochemical baseline of this building block is essential for optimizing reaction conditions and storage. The data below synthesizes the core quantitative parameters[1][4].
| Property | Value / Description |
| IUPAC Name | tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate |
| CAS Number | 1784337-93-4 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Viscous liquid to low-melting solid |
| Density | ~1.05 g/cm³ (Predicted) |
| Solubility | Highly soluble in DCM, DMF, EtOAc, MeOH; poorly soluble in water. |
| Storage Conditions | 2–8 °C, inert atmosphere (Argon/Nitrogen), protect from moisture. |
Experimental Protocols: Synthetic Workflows
To integrate this building block into a larger Active Pharmaceutical Ingredient (API), chemists typically employ a two-stage workflow: functionalization of the free amine, followed by targeted deprotection. The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Standard synthetic workflow for integrating the Boc-protected building block.
Protocol A: Amide Coupling (Functionalizing the 3-Amino Group)
Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming amide bonds with sterically hindered amines while suppressing epimerization. N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an argon atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to generate the active OAt ester.
-
Amine Introduction: Add tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate (1.1 eq) dropwise to the activated mixture.
-
Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass signal of the starting amine (m/z 215 [M+H]⁺) is fully consumed, typically within 1–2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Boc Deprotection (Exposing the 1-Amino Group)
Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc cleavage. The acidic environment specifically protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide, cleanly revealing the amine[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous DCM to a concentration of 0.2 M.
-
Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved. The slow addition controls the exothermic nature of the cleavage.
-
Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (Monitoring): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The starting material will be ninhydrin-negative, whereas the successfully deprotected primary amine will stain a deep purple/pink upon heating.
-
Isolation: Concentrate the mixture under a stream of nitrogen to remove volatiles. Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA. The product is isolated as a TFA salt, ready for subsequent functionalization.
Applications in Drug Development
The integration of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate is highly prevalent in the development of next-generation therapeutics. By acting as a rigid linker or a core scaffold, it is frequently utilized in:
-
Kinase Inhibitors: The 1,3-diamine vectors allow for precise hydrogen bonding with the hinge region of kinases (e.g., mTOR or PI3K inhibitors), while the methyl group fills hydrophobic sub-pockets to drive selectivity[2].
-
GPCR Ligands: The cyclopentane ring accurately mimics the spatial orientation of endogenous cyclic peptides, making it an excellent bioisostere for peptidomimetic drug design.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 6th Edition. John Wiley & Sons. Retrieved from[Link]
-
ACS Publications. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. Retrieved from[Link]
